molecular formula C6H14ClNO B3103225 trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride CAS No. 1434142-03-6

trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride

Cat. No.: B3103225
CAS No.: 1434142-03-6
M. Wt: 151.63
InChI Key: ITVWYQLMVRTELZ-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride: is a chemical compound with the molecular formula C6H14ClNO It is a cyclobutanol derivative, characterized by the presence of an amino group and two methyl groups on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride typically involves the following steps:

    Cyclobutane Ring Formation: The initial step involves the formation of the cyclobutane ring, which can be achieved through a of appropriate precursors.

    Introduction of Amino Group: The amino group is introduced via an amination reaction, where an appropriate amine is reacted with the cyclobutane derivative under controlled conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride can undergo oxidation reactions, where the amino group is oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: Substitution reactions can occur at the amino group or the cyclobutane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride is used as an intermediate in the synthesis of complex organic molecules.

    Catalysis: It can act as a ligand in catalytic reactions, facilitating various chemical transformations.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including its role as a building block for drug development.

    Biochemical Studies: It is used in studies to understand the interactions of cyclobutane derivatives with biological molecules.

Industry:

    Material Science:

    Chemical Manufacturing: It serves as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride involves its interaction with specific molecular targets. The amino group and the cyclobutane ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    trans-3-Amino-2,2-dimethylcyclobutanol: The non-hydrochloride form of the compound.

    cis-3-Amino-2,2-dimethylcyclobutanol hydrochloride: A stereoisomer with different spatial arrangement of atoms.

    3-Amino-2,2-dimethylcyclopropanol hydrochloride: A related compound with a cyclopropane ring instead of a cyclobutane ring.

Uniqueness: trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a cyclobutane ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(1R,3R)-3-amino-2,2-dimethylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(2)4(7)3-5(6)8;/h4-5,8H,3,7H2,1-2H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVWYQLMVRTELZ-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C[C@H]1O)N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
Reactant of Route 2
Reactant of Route 2
trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
Reactant of Route 3
trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
Reactant of Route 4
trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
Reactant of Route 5
Reactant of Route 5
trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride
Reactant of Route 6
trans-3-Amino-2,2-dimethylcyclobutanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.